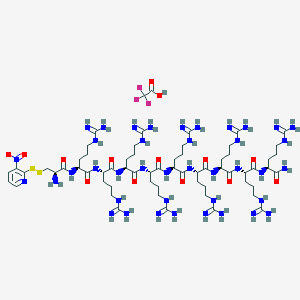

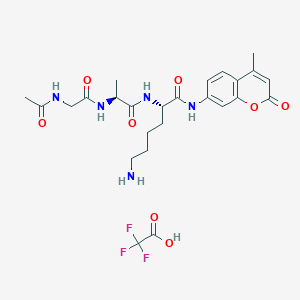

Ac-Gly-Ala-Lys-AMC Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

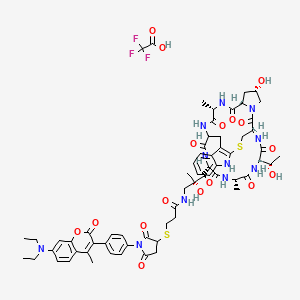

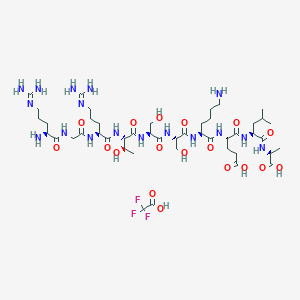

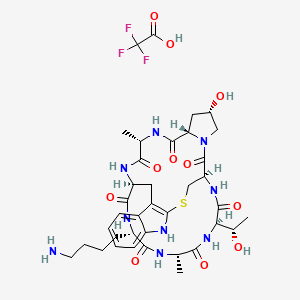

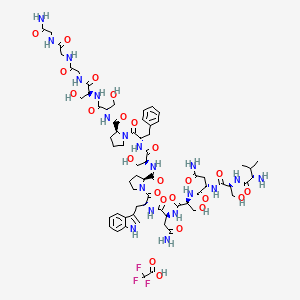

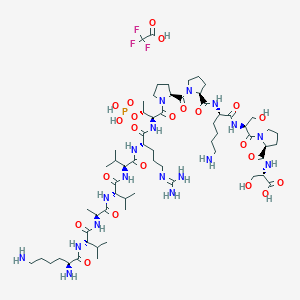

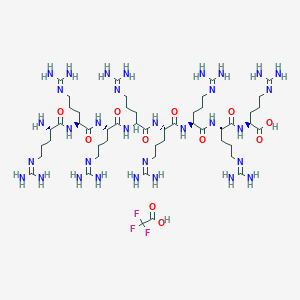

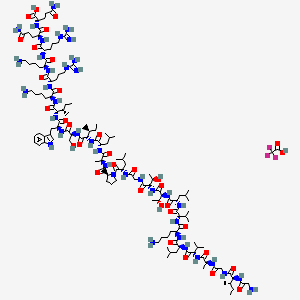

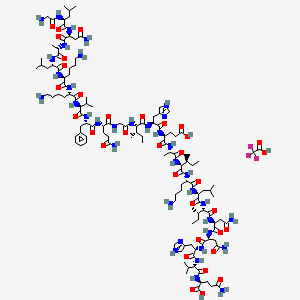

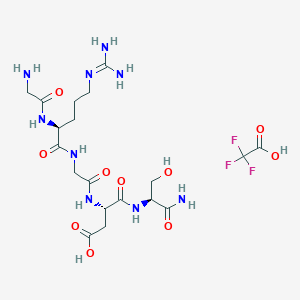

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is a control peptide for protease-coupled histone deacetylase (HDAC) assay . It is a synthetic peptide with a molecular formula of C₂₃H₃₁N₅O₆ .

Molecular Structure Analysis

The molecular formula of “this compound” is C₂₃H₃₁N₅O₆ . The relative molecular mass is 473.53 . More detailed structural information or a visual representation of the molecule was not found in the search results.Chemical Reactions Analysis

“this compound” is used in protease-coupled histone deacetylase (HDAC) assays . In these assays, the peptide undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC) . AMC is fluorescent under UV light and can emit a fluorescent signal .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C₂₃H₃₁N₅O₆ . The relative molecular mass is 473.53 . The peptide is synthetic and is stored at temperatures below -15°C . No further physical or chemical properties were found in the search results.Applications De Recherche Scientifique

Ac-Gly-Ala-Lys-AMC Trifluoroacetate has been used in a variety of scientific research applications. It has been studied as a model peptide for the study of protein structure and function, and it has been used as a substrate for a variety of enzymes, such as proteases and kinases. This compound has also been used in drug discovery and development, as it can be used to test the efficacy and specificity of potential drug candidates.

Mécanisme D'action

Target of Action

The primary target of Ac-Gly-Ala-Lys-AMC Trifluoroacetate is the histone deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Mode of Action

This compound is used as a control peptide for protease-coupled HDAC assays . It interacts with its target HDAC by undergoing hydrolysis and releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Biochemical Pathways

The compound affects the biochemical pathway involving HDACs. By acting as a control peptide in HDAC assays, it helps in the determination of protease activity . The downstream effects include changes in gene expression regulated by the acetylation and deacetylation of histones.

Result of Action

The hydrolysis of this compound releases AMC, a fluorescent product . This fluorescence can be detected under UV light, providing a signal that indicates the activity of the protease .

Action Environment

For instance, it is recommended to be stored at temperatures below -15°C .

Avantages Et Limitations Des Expériences En Laboratoire

Ac-Gly-Ala-Lys-AMC Trifluoroacetate has several advantages for use in lab experiments. It can be synthesized quickly and with a high degree of purity and yield. Additionally, it can act as a model peptide for the study of protein structure and function, and it can be used as a substrate for various enzymes, such as proteases and kinases. However, there are certain limitations to using this compound in lab experiments. For example, it is not known to have any physiological effects, and it may not be suitable for certain types of experiments.

Orientations Futures

There are several potential future directions for the use of Ac-Gly-Ala-Lys-AMC Trifluoroacetate in scientific research. One potential direction is to use this compound as a substrate for enzymes involved in drug metabolism. Additionally, this compound could be used to study the effects of peptides on cell signaling pathways and gene expression. Another potential direction is to use this compound to study the effects of peptides on protein folding and protein-protein interactions. Finally, this compound could be used to study the effects of peptides on the structure and function of enzymes, such as proteases and kinases.

Méthodes De Synthèse

Ac-Gly-Ala-Lys-AMC Trifluoroacetate is synthesized via solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenyl-methoxycarbonyl) strategy. This method involves the stepwise attachment of amino acid monomers to a solid support, followed by the removal of protecting groups and the release of the peptide from the support. This compound can be prepared in a few hours with a high degree of purity and yield.

Analyse Biochimique

Biochemical Properties

Ac-Gly-Ala-Lys-AMC Trifluoroacetate is used in protease-coupled histone deacetylase (HDAC) assays . It interacts with various enzymes and proteins, particularly proteases, in biochemical reactions . When these proteases act on this compound, it undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate in protease activity assays . The hydrolysis of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by proteases . This process releases AMC, which is fluorescent under UV light and can emit a fluorescent signal . This fluorescence can be used to measure the activity of the protease .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in protease activity assays . Over time, the fluorescence signal from the released AMC can be measured to determine the activity of the protease .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a substrate in protease activity assays . The hydrolysis of this compound by proteases is a key step in these pathways .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O6.C2HF3O2/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29;3-2(4,5)1(6)7/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32);(H,6,7)/t14-,18-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWXWJPVPJYVFG-DJKAKHFESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.